molecular formula C11H6ClN3O B11793374 5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile

5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile

Cat. No.: B11793374
M. Wt: 231.64 g/mol
InChI Key: KSBDESRHGSRQEM-UHFFFAOYSA-N
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Description

5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by the presence of a chlorine atom at the 5th position, a keto group at the 6th position, and a nitrile group at the 3rd position of the bipyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with suitable reagents to form the desired bipyridine structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce a variety of functionalized bipyridines .

Scientific Research Applications

5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H6ClN3O

Molecular Weight

231.64 g/mol

IUPAC Name

5-chloro-6-oxo-2-pyridin-3-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O/c12-9-4-8(5-13)10(15-11(9)16)7-2-1-3-14-6-7/h1-4,6H,(H,15,16)

InChI Key

KSBDESRHGSRQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C(=O)N2)Cl)C#N

Origin of Product

United States

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